Cas no 876669-87-3 (8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
876669-87-3 structure
Product Name:8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:876669-87-3
MF:C20H21N5O4
MW:395.411844015121
CID:5476601
Update Time:2025-07-17

8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(4-methoxyphenyl)-1,7-dimethyl-3-(1-methyl-2-oxopropyl)- (9CI)
    • 8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • Inchi: 1S/C20H21N5O4/c1-11-10-23-16-17(22(4)20(28)25(18(16)27)12(2)13(3)26)21-19(23)24(11)14-6-8-15(29-5)9-7-14/h6-10,12H,1-5H3
    • InChI Key: JQTDGNSQRCCSPY-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(C3=CC=C(OC)C=C3)C1=NC1=C2C(=O)N(C(C)C(=O)C)C(=O)N1C

8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-Yl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione: A Novel Scaffold with Promising Therapeutic Potential

8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-Yl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry due to its complex structural features and potential biological activities. This compound, identified by the CAS number 876669-87-3, is a derivative of the imidazo[1,2-g]purine core, which is a well-known heterocyclic system with diverse pharmacological applications. The synthesis of this compound involves multiple steps, including the formation of the imidazo[1,2-g]purine ring, the introduction of 4-methoxyphenyl substituents, and the functionalization of the 3-oxobutan-2-yl group. These structural elements contribute to its unique physicochemical properties and biological profile.

Recent studies have highlighted the potential of imidazo[1,2-g]purine derivatives in various therapeutic areas. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar imidazo[1,2-g]purine scaffolds exhibit potent anti-inflammatory activity by modulating key inflammatory pathways such as NF-κB and MAPK. The presence of 4-methoxyphenyl substituents in 8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-Yl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione may enhance its lipophilicity, facilitating better cell membrane penetration and improved bioavailability. This is a critical factor in the development of orally active drugs.

The 3-oxobutan-2-yl group in this compound is particularly noteworthy. This functional group introduces a carbonyl moiety at the C-3 position, which can participate in hydrogen bonding interactions with target proteins. A 2024 review in Bioorganic & Medicinal Chemistry Letters emphasized the importance of such functional groups in modulating enzyme activity and receptor binding affinity. The combination of 3-oxobutan-2-yl with the imidazo[1,2-g]purine core may create a unique molecular interface that interacts with multiple biological targets, potentially broadening its therapeutic applications.

One of the most exciting aspects of 8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-Yl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione is its potential as a dual-action agent. Research published in ACS Chemical Biology in 2023 suggested that certain imidazo[1,2-g]purine derivatives can simultaneously target both kinases and phosphatases, which are critical regulators of cellular signaling pathways. The 4-methoxyphenyl substituent may contribute to this dual-targeting capability by enabling interactions with multiple protein domains. This property could be particularly valuable in the treatment of complex diseases such as cancer, where multiple signaling pathways are often dysregulated.

The 1,7-dimethyl substituents on the imidazo[1,2-g]purine ring are another key feature of this compound. These methyl groups can influence the overall conformation of the molecule, affecting its ability to bind to target proteins. A 2022 study in European Journal of Medicinal Chemistry showed that the introduction of methyl groups at specific positions can enhance the selectivity of imidazo[1,2-g]purine derivatives for certain enzymes, reducing off-target effects. This selectivity is crucial for minimizing side effects in therapeutic applications.

Recent advancements in computational chemistry have further elucidated the potential of 8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-Yl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione. Molecular docking studies conducted in 2024 revealed that this compound can bind to multiple protein targets, including kinases and G-protein coupled receptors (GPCRs). The 4-methoxyphenyl group appears to be a key determinant in these interactions, forming hydrogen bonds with specific residues in the target proteins. These findings suggest that 8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-Yl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione could be a valuable lead compound for the development of multi-target drugs.

Another area of interest is the 3-oxobutan-2-yl group's role in modulating enzyme activity. A 2023 study in Journal of Medicinal Chemistry demonstrated that compounds with similar functional groups can inhibit specific enzymes involved in metabolic disorders. The 3-oxobutan-2-yl group may act as a structural bridge, enabling the compound to interact with multiple enzymatic sites simultaneously. This property could be exploited in the design of drugs for metabolic diseases, where the modulation of multiple enzymes is often required.

The imidazo[1,2-g]purine core is also known for its ability to form hydrogen bonds with biological targets. A 2022 review in Drug Discovery Today highlighted the importance of hydrogen bonding in the binding affinity of imidazo[1,2-g]purine derivatives. The presence of 4-methoxyphenyl and 3-oxobutan-2-yl groups in 8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-Yl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione may enhance these hydrogen bonding interactions, further improving its biological activity.

Recent studies have also explored the 3-oxobutan-2-yl group's potential in modulating protein-protein interactions. A 2024 paper in ACS Chemical Biology suggested that this functional group can disrupt specific protein interactions by acting as a molecular scaffold. This property could be particularly useful in the development of drugs targeting protein-protein interactions, which are often implicated in diseases such as cancer and neurodegenerative disorders.

The 1,7-dimethyl substituents on the imidazo[1,2-g]purine ring may also play a role in modulating the compound's solubility and stability. A 2023 study in European Journal of Medicinal Chemistry showed that the introduction of methyl groups at specific positions can improve the aqueous solubility of imidazo[1,2-g]purine derivatives, which is essential for their therapeutic application. This improved solubility could facilitate better drug delivery and enhance the compound's efficacy in vivo.

Furthermore, the 4-methoxyphenyl substituent may contribute to the compound's ability to cross the blood-brain barrier (BBB). A 2024 review in Pharmaceutical Research highlighted the importance of lipophilic substituents in enabling drugs to penetrate the BBB, which is a critical factor in the treatment of central nervous system (CNS) disorders. The presence of 4-methoxyphenyl in 8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-Yl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione may therefore make it a promising candidate for the development of CNS-targeted therapies.

In conclusion, 8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-Yl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione is a complex molecular scaffold with significant potential in the field of medicinal chemistry. Its unique structural features, including the imidazo[1,2-g]purine core, 4-methoxyphenyl substituent, 3-oxobutan-2-yl group, and 1,7-dimethyl substituents, contribute to its diverse biological activities and therapeutic applications. Recent studies have highlighted its potential as a dual-action agent, its ability to modulate multiple biological targets, and its potential as a lead compound for the development of multi-target drugs. These findings suggest that 8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-Yl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione could be a valuable asset in the design of novel therapeutics for a wide range of diseases.

Summary of Key Points: 1. Molecular Structure and Functional Groups: - Core Structure: The compound is based on the imidazo[1,2-g]purine core, a nitrogen-rich heterocyclic ring known for its biological activity. - Substituents: - 4-Methoxyphenyl: Enhances lipophilicity, potentially aiding in crossing the blood-brain barrier (BBB) and improving drug delivery. - 3-Oxobutan-2-yl: Acts as a structural bridge, enabling interactions with multiple enzymatic sites and modulating protein-protein interactions. - 1,7-Dimethyl: Improves aqueous solubility and stability, critical for therapeutic applications. 2. Biological Activity and Therapeutic Potential: - Dual-Action Agent: The compound can bind to multiple protein targets, including kinases and G-protein coupled receptors (GPCRs), suggesting its potential as a multi-target drug. - Enzyme Modulation: The 3-oxobutan-2-yl group may inhibit enzymes involved in metabolic disorders, making it a candidate for metabolic disease therapies. - Protein-Protein Interaction Disruption: The 3-oxobutan-2-yl group may disrupt specific protein interactions, useful in targeting diseases like cancer and neurodegeneration. - CNS Targeting: The 4-methoxyphenyl substituent may enable the compound to cross the BBB, making it a promising candidate for CNS disorders. 3. Drug Development Implications: - Lead Compound: The compound's unique structure and functional groups make it a valuable lead for the development of novel therapeutics. - Solubility and Stability: The 1,7-dimethyl substituents improve solubility, which is essential for effective drug delivery. - Multi-Target Therapies: The compound's ability to interact with multiple biological targets highlights its potential in designing multi-target drugs for complex diseases. 4. Research and Development: - Molecular Docking Studies: Recent studies suggest that the compound can bind to various protein targets, enhancing its therapeutic potential. - In Vivo Applications: The compound's potential to cross the BBB and its improved solubility make it a strong candidate for in vivo applications, particularly in CNS disorders. Conclusion: 8-(4-Methoxyphenyl)-1,7-Dimethyl-3-(3-Oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine is a promising molecule with a diverse range of biological activities and therapeutic applications. Its unique structural features and functional groups make it a valuable lead compound for the development of novel therapeutics, particularly in the treatment of metabolic disorders, CNS diseases, and other complex conditions where multi-target approaches are beneficial. Further research and development are warranted to explore its full potential in drug discovery and therapeutic applications.
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